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Introduction

Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia
Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage
response (DDR) pathway.[1] By targeting ATR, Ceralasertib disrupts the ability of cancer cells
to repair DNA damage, leading to synthetic lethality in tumors with existing defects in other
DDR pathways, such as those with ATM or BRCA mutations. This technical guide provides a
comprehensive overview of the pharmacokinetics of Ceralasertib, summarizing key preclinical
and clinical data, detailing experimental methodologies, and illustrating relevant biological
pathways.

Core Pharmacokinetic Properties

Ceralasertib has been evaluated in a range of preclinical and clinical studies to determine its
absorption, distribution, metabolism, and excretion (ADME) profile. These studies have
demonstrated that Ceralasertib is rapidly absorbed orally, with a pharmacokinetic profile
characterized by dose-dependent bioavailability.

Preclinical Pharmacokinetics in Mice

A key preclinical study in mice investigated the pharmacokinetics of Ceralasertib following both
intravenous and oral administration at various dose levels. The study revealed a dose-
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dependent increase in exposure, suggesting saturable first-pass metabolism.[2]

7.5 mglk 20 mglk 75 mglk
Parameter 10 mg/kg IV 2 mglkg PO gikg g'kg glkg

PO PO

Cmax

04+0.1 25+05 9.3+15 49.3+8.1
(ng/mL)
AUCo-00

1.8+0.2 0.8+0.1 43+0.6 17.8+25 80.1+11.2

(Mg-h/mL)
Bioavailability

22.2 31.9 49.4 59.3
(%)
Data from
Kiesel et al.
(2]

Note: Bioavailability was calculated using the dose-normalized AUCo- from oral
administration relative to the intravenous administration.

The study also indicated that Ceralasertib is rapidly distributed to tissues, with the exception of
the brain and spinal cord.[3] Plasma protein binding in mice was determined to be moderate.[2]

Clinical Pharmacokinetics in Humans

In a Phase I clinical trial (PATRIOT study, NCT02223-923) involving patients with advanced
solid tumors, Ceralasertib was orally administered at doses ranging from 20 mg to 240 mg
twice daily (BD). The key pharmacokinetic parameters from this study are summarized below.

Dose Tmax (hours) t'2 (hours)
40 mg BD 05-4 53-7.7

80 mg BD 05-4 53-7.7
160 mg BD 05-4 11.2-12.8
240 mg BD 05-4 11.2-12.8
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Another Phase | study evaluated Ceralasertib in combination with carboplatin. In this study,
Ceralasertib was rapidly absorbed with a median Tmax of approximately 1 hour and a terminal
plasma half-life of 8-11 hours.[4]

Metabolism and Excretion

Preclinical studies in mice have identified sulfoxide and sulfone metabolites of Ceralasertib.[2]
The decreasing metabolic ratio with increasing doses suggests a saturable pre-systemic
metabolism.[2] In vitro studies have shown that Ceralasertib is not a time-dependent inhibitor of
CYP3A4, a major enzyme involved in drug metabolism.[1] A dedicated human absorption,
distribution, metabolism, and excretion (ADME) study is underway to further characterize these
processes in patients.

Experimental Protocols
Preclinical Pharmacokinetic Study in Mice

Animal Model: Female BALB/c mice were used for the pharmacokinetic studies.[2]

Drug Formulation and Administration: For oral administration, Ceralasertib was formulated in
10% DMSO, 40% propylene glycol, and 50% water and administered via oral gavage. For
intravenous administration, the drug was similarly formulated and administered via the tail vein.

[5]

Sample Collection: Blood samples were collected at various time points post-administration via
cardiac puncture. Plasma was separated by centrifugation.[2]

Bioanalytical Method: Plasma concentrations of Ceralasertib were determined using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay
was linear over a specified concentration range and met the US FDA guidance for bioanalytical
method validation.[2]

o Chromatography: Separation was achieved on a C18 column with a gradient mobile phase.

o Mass Spectrometry: A triple quadrupole mass spectrometer was used for detection in the
multiple reaction monitoring (MRM) mode.[2]
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Clinical Pharmacokinetic Studies

Study Design: The clinical pharmacokinetic data presented is from Phase |, open-label, dose-
escalation studies in patients with advanced solid tumors.[4][6]

Dosing Regimens: Ceralasertib was administered orally, either as a monotherapy or in
combination with other anti-cancer agents like carboplatin, on various dosing schedules.[4][6]

Sample Collection: Blood samples for pharmacokinetic analysis were collected at pre-specified
time points before and after drug administration.[6]

Bioanalytical Method: Plasma concentrations of Ceralasertib were quantified using a validated
LC-MS/MS method, similar to the preclinical studies, adhering to regulatory guidelines.

Signaling Pathways and Experimental Workflows
Ceralasertib Mechanism of Action: ATR Inhibition

Ceralasertib exerts its anti-tumor effect by inhibiting the ATR kinase, a central player in the DNA
Damage Response (DDR) pathway. The following diagram illustrates the simplified ATR
signaling pathway and the point of inhibition by Ceralasertib.
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Caption: Simplified ATR signaling pathway and inhibition by Ceralasertib.
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Preclinical Pharmacokinetic Study Workflow

The workflow for a typical preclinical pharmacokinetic study of Ceralasertib is depicted below.
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Caption: Workflow for a preclinical pharmacokinetic study.

Conclusion
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Ceralasertib demonstrates a pharmacokinetic profile suitable for oral administration, with rapid
absorption and dose-dependent bioavailability. The understanding of its ADME properties is still
evolving, with ongoing studies expected to provide a more complete picture, particularly in
humans. The preclinical and clinical data gathered to date support the continued development
of Ceralasertib as a promising targeted therapy for various cancers. This technical guide serves
as a consolidated resource for professionals in the field, providing a foundation for further
research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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